Costunolide

Vue d'ensemble

Description

Costunolide is a naturally occurring sesquiterpene lactone . It was first isolated from Saussurea costus roots and is also found in lettuce . It has been extensively investigated for a wide range of biological activities, including antioxidative, anti-inflammatory, antiallergic, bone remodeling, neuroprotective, hair growth promoting, anticancer, and antidiabetic properties .

Synthesis Analysis

This compound is synthesized through the mevalonate pathway . The synthesis begins with the cyclization of compound 1, farnesyl pyrophosphate (FPP), which is mediated by a sesquiterpene cyclase, (+)-germacrene A synthase, to form compound 2, (+)-germacryl cation .Molecular Structure Analysis

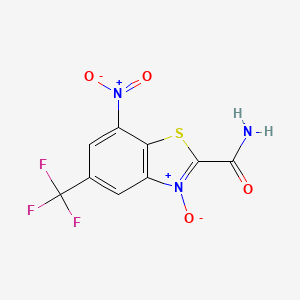

This compound is a sesquiterpene lactone. As deduced from a single crystal X-ray diffraction (XRD) analysis, the absolute configurations of the two chiral centres were assigned as (6R,7S) .Chemical Reactions Analysis

The cytochrome P450 enzyme, (+)-costunolide synthase, which is a NADPH and O2 dependent enzyme, then oxidizes germacrene acid to give the alcohol intermediate, 7, which then cyclizes to form the lactone 8, (+)-costunolide .Physical And Chemical Properties Analysis

This compound is a potent inducer of apoptosis, a potent anti-cancer agent, has anti-inflammatory, anti-viral, anti-fungal, antimycobacterial activity and has been shown to inhibit telomerase activity .Applications De Recherche Scientifique

Activités anticancéreuses

Le costunolide a été largement étudié pour ses activités anticancéreuses potentielles. Il a montré des résultats prometteurs contre divers types de cancer, notamment les leucémies , le cancer du foie , le cancer du sein , le cancer de l'ovaire , le cancer de la prostate , et le cancer de la vessie . Les mécanismes anticancéreux du this compound incluent l'arrêt du cycle cellulaire, l'induction de l'apoptose et de la différenciation, la promotion de l'agrégation de la protéine microtubulaire, l'inhibition de l'activité de la télomérase, l'inhibition de la métastase et de l'invasion, l'inversion de la résistance aux médicaments multiples et la restriction de l'angiogenèse .

Propriétés anti-inflammatoires

Le this compound aurait des propriétés anti-inflammatoires . Il a montré un potentiel dans le traitement des maladies à composante inflammatoire, telles que la polyarthrite rhumatoïde, la maladie d'Alzheimer et l'artériosclérose .

Activité antioxydante

Le this compound présente une activité antioxydante . Cette propriété en fait un candidat potentiel pour le traitement des maladies causées par le stress oxydatif .

Effets neuroprotecteurs

Le this compound a été trouvé pour avoir des effets neuroprotecteurs . Il pourrait potentiellement être utilisé dans le traitement des maladies neurodégénératives .

Promotion de la croissance des cheveux

La recherche a indiqué que le this compound pourrait favoriser la croissance des cheveux . Cela pourrait en faire un traitement potentiel pour des affections telles que l'alopécie .

Propriétés antidiabétiques

Le this compound aurait des propriétés antidiabétiques . Il pourrait potentiellement être utilisé dans la prise en charge du diabète .

Activité anti-ulcéreuse

Le this compound aurait des propriétés anti-ulcéreuses . Il pourrait potentiellement être utilisé dans le traitement des ulcères .

Activité antimicrobienne

Le this compound aurait des propriétés antimicrobiennes . Il pourrait potentiellement être utilisé dans le traitement de diverses infections .

Mécanisme D'action

Target of Action

Costunolide, a naturally occurring sesquiterpene lactone, has been reported to selectively target detyrosinated tubulin . This compound also interacts with various intracellular kinases, such as mitogen-activated protein kinases , Akt kinase , telomerase , cyclins and cyclin-dependent kinases , and redox-regulated transcription factors , such as nuclear factor-kappaB , signal transducer and activator of transcription , activator protein-1 .

Mode of Action

This compound’s interaction with its targets leads to a variety of changes within the cell. For instance, it can reduce the frequency of microtentacles and inhibit tumor cell reattachment independent of nuclear factor-kappa B (NF-κB) activation . It also has the ability to modulate various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .

Biochemical Pathways

This compound affects several biochemical pathways. It activates the p38 and c-Jun N-terminal kinase pathways while suppressing the extracellular signal-regulated kinase (ERK) , STAT3 , NF-κB , and Akt pathways . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2 , inducible nitric oxide synthase , nitric oxide , prostaglandins , and cytokines .

Pharmacokinetics

For instance, one study found significant differences in pharmacokinetic parameters (AUC 0-t, C max,1, C max,2, T max,1, Vd, and CL) of this compound between different administration groups .

Result of Action

This compound has been reported to possess various therapeutic actions such as anti-oxidative, anti-inflammatory, and anti-cancer properties . It induces cell apoptosis via activation of caspase-3 as well as induction of poly-ADP ribose polymerase cleavage in cells . In addition, this compound elevates the level of the pro-apoptotic protein Bax while lowering the levels of anti-apoptotic proteins, including Bcl-2 and Bcl-xL .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Costunolide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with intracellular kinases, such as mitogen-activated protein kinases, Akt kinase, telomerase, cyclins and cyclin-dependent kinases . It also interacts with redox-regulated transcription factors, such as nuclear factor-kappaB, signal transducer and activator of transcription, activator protein-1 .

Cellular Effects

This compound has diverse effects on various types of cells and cellular processes. It influences cell function by modulating various cell signaling pathways, gene expression, and cellular metabolism . It also diminishes the production and expression of proinflammatory mediators, such as cyclooxygenase-2, inducible nitric oxide synthase, nitric oxide, prostaglandins, and cytokines .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The key molecular targets of this compound include intracellular kinases and redox-regulated transcription factors .

Temporal Effects in Laboratory Settings

It has been found that this compound may trigger the anti-oxidative defense system by inhibiting kelch-like ECH-associated protein 1 and nuclear factor-related factor 2 (cytosol), increasing nuclear factor-related factor 2 (nucleus), heme oxygenase-1 and NAD (P) H quinone oxidoreductase 1 activity .

Dosage Effects in Animal Models

It has been found that this compound has a synergistic anti-inflammatory effect, providing much more evidently improved therapeutic benefits for dextran sodium sulfate (DSS)-induced UC mice due to more effective reduction in inflammation and oxidative stress than did equal dosages of this compound or Glycyrrhizic acid used alone .

Metabolic Pathways

It has been found that this compound may be involved in the modulation of various intracellular signaling pathways involved in precipitating tissue inflammation, tumor growth and progression, bone loss, and neurodegeneration .

Transport and Distribution

It has been found that this compound and Glycyrrhizic acid form carrier-free, multifunctional spherical nanoparticles (NPs) through noncovalent interactions, such as π–π stacking and hydrogen bonding .

Subcellular Localization

It has been found that this compound may trigger the anti-oxidative defense system by inhibiting kelch-like ECH-associated protein 1 and nuclear factor-related factor 2 (cytosol), increasing nuclear factor-related factor 2 (nucleus), heme oxygenase-1 and NAD (P) H quinone oxidoreductase 1 activity .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Costunolide involves several steps of chemical reactions starting from readily available starting materials. The pathway includes the preparation of intermediate compounds which are further used in the final steps of the synthesis. The overall synthesis pathway is efficient and yields high purity of the final product.", "Starting Materials": [ "Acetic anhydride", "Sodium acetate", "Benzaldehyde", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Methyl acetoacetate", "Ethyl acetoacetate", "Benzoyl chloride", "Methanesulfonic acid", "Cyclopentadiene", "Aluminum chloride", "Triethylamine", "Sodium borohydride", "Methanol", "Ethanol", "Chloroform", "Acetone" ], "Reaction": [ "Step 1: Condensation of benzaldehyde and acetic anhydride in the presence of sodium acetate to form 2-hydroxybenzophenone.", "Step 2: Conversion of 2-hydroxybenzophenone to 2-hydroxychalcone by treating with methanol and hydrochloric acid.", "Step 3: Cyclization of 2-hydroxychalcone to form flavanone in the presence of sodium hydroxide.", "Step 4: Alkylation of flavanone with methyl acetoacetate or ethyl acetoacetate in the presence of sodium hydroxide to form 2'-hydroxychalcone.", "Step 5: Conversion of 2'-hydroxychalcone to 2'-hydroxyacetophenone by treating with benzoyl chloride in the presence of methanesulfonic acid.", "Step 6: Diels-Alder reaction of 2'-hydroxyacetophenone with cyclopentadiene in the presence of aluminum chloride to form 7-endo-methylenebicyclo[2.2.1]hept-5-ene-2-one.", "Step 7: Reduction of 7-endo-methylenebicyclo[2.2.1]hept-5-ene-2-one with sodium borohydride in methanol to form 7-endo-methylenetetrahydro-2H-naphthalen-2-one.", "Step 8: Oxidation of 7-endo-methylenetetrahydro-2H-naphthalen-2-one with chromic acid in acetone to form Costunolide." ] } | |

Numéro CAS |

553-21-9 |

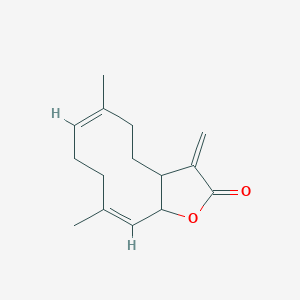

Formule moléculaire |

C15H20O2 |

Poids moléculaire |

232.32 g/mol |

Nom IUPAC |

(3aS,6Z,10E,11aR)-6,10-dimethyl-3-methylidene-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-2-one |

InChI |

InChI=1S/C15H20O2/c1-10-5-4-6-11(2)9-14-13(8-7-10)12(3)15(16)17-14/h5,9,13-14H,3-4,6-8H2,1-2H3/b10-5-,11-9+/t13-,14+/m0/s1 |

Clé InChI |

HRYLQFBHBWLLLL-GRFSRWIASA-N |

SMILES isomérique |

C/C/1=C/CC/C(=C/[C@@H]2[C@@H](CC1)C(=C)C(=O)O2)/C |

SMILES |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

SMILES canonique |

CC1=CCCC(=CC2C(CC1)C(=C)C(=O)O2)C |

Apparence |

Solid powder |

Point d'ébullition |

205.00 to 211.00 °C. @ 13.00 mm Hg |

melting_point |

106 - 107 °C |

Description physique |

Solid |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

CCRIS 6754; NSC 106404; Costunolide; Costus lactone; (+)-Costunolide. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3H-Indolium, 2-[5-[1-(5-carboxypentyl)-1,3-dihydro-3,3-dimethyl-5-sulfo-2H-indol-2-ylidene]-1,3-pentadien-1-yl]-1-ethyl-3,3-dimethyl-5-sulfo-, inner salt](/img/structure/B1669371.png)

![6-[(2E)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indol-3-yl]hexanoate](/img/structure/B1669372.png)